(R,S)-Equol-d4 (Major)

Catalog No.
S12783435
CAS No.
M.F
C15H14O3
M. Wt
246.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R,S)-Equol-d4 (Major)

Product Name

(R,S)-Equol-d4 (Major)

IUPAC Name

2,3,4,4-tetradeuterio-3-(4-hydroxyphenyl)-2H-chromen-7-ol

Molecular Formula

C15H14O3

Molecular Weight

246.29 g/mol

InChI

InChI=1S/C15H14O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-6,8,12,16-17H,7,9H2/i7D2,9D,12D

InChI Key

ADFCQWZHKCXPAJ-YHBSYLJLSA-N

Canonical SMILES

C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O

Isomeric SMILES

[2H]C1C(C(C2=C(O1)C=C(C=C2)O)([2H])[2H])([2H])C3=CC=C(C=C3)O

(R,S)-Equol-d4 (Major) is a deuterated derivative of equol, a non-steroidal estrogenic compound derived from the metabolism of soy isoflavones, particularly daidzein. Its chemical formula is C₁₅H₁₄O₃, and it is characterized by the presence of four deuterium atoms, which are isotopes of hydrogen. This modification enhances the stability and traceability of the compound in biological studies. The IUPAC name for (R,S)-Equol-d4 (Major) is 2,3,4,4-tetradeuterio-3-(4-hydroxyphenyl)-2H-chromen-7-ol, indicating its structural complexity involving a chromen-7-ol backbone with hydroxyl and phenolic groups .

Typical of phenolic compounds. These reactions include:

  • Oxidation: It can be oxidized to form quinones or other aromatic compounds.
  • Methylation: The hydroxyl groups can undergo methylation to form ether derivatives.
  • Conjugation: It can conjugate with glucuronic acid or sulfate, affecting its solubility and biological activity.

These reactions are crucial for understanding its metabolic pathways and interactions within biological systems.

(R,S)-Equol-d4 (Major) exhibits significant biological activity due to its estrogenic properties. It binds to estrogen receptors, mimicking the effects of estrogen in various tissues. Key biological activities include:

  • Antioxidant Effects: It has been shown to reduce oxidative stress in cells.
  • Bone Health: Equol has been associated with improved bone density and reduced risk of osteoporosis.
  • Cardiovascular Benefits: It may help lower cholesterol levels and improve endothelial function.

These properties make it a subject of interest in research related to hormone-related diseases and conditions.

The synthesis of (R,S)-Equol-d4 (Major) typically involves deuteration of equol or its precursors. Common methods include:

  • Deuterated Water Method: Using deuterated water in the synthesis process to incorporate deuterium into the molecular structure.
  • Chemical Reduction: Starting from daidzein, chemical reduction processes can be employed to yield equol followed by deuteration.
  • Biotransformation: Utilizing microbial fermentation processes that selectively produce deuterated forms of equol.

These methods ensure high purity and yield of the desired compound.

(R,S)-Equol-d4 (Major) has several applications across various fields:

  • Pharmaceutical Research: Used as a reference standard in studies investigating estrogenic activity.
  • Nutraceuticals: Investigated for its potential health benefits related to hormonal balance and bone health.
  • Metabolic Studies: Serves as a tracer in metabolic studies due to its deuterated nature, allowing for precise tracking in biological systems.

Interaction studies involving (R,S)-Equol-d4 (Major) focus on its binding affinity to estrogen receptors, metabolic pathways, and potential synergistic effects with other compounds. Research indicates:

These interactions are vital for understanding its role in health and disease management.

Similar Compounds

Several compounds share structural similarities with (R,S)-Equol-d4 (Major), each possessing unique properties:

Compound NameChemical StructureUnique Features
EquolC₁₅H₁₄O₃Non-deuterated form; naturally occurring metabolite
DaidzeinC₁₄H₁₂O₄Precursor to equol; less potent estrogenic activity
GenisteinC₁₄H₁⁴O₅Isoflavone with stronger antioxidant properties
Biochanin AC₁₄H₁₂O₄Similar structure; more potent than equol

(R,S)-Equol-d4 (Major) is unique due to its deuterated form, which enhances its stability and allows for detailed tracking in biological experiments. This feature distinguishes it from non-deuterated analogs while retaining similar biological functions.

XLogP3

3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

246.119401288 g/mol

Monoisotopic Mass

246.119401288 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-09

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